molecular formula C9H11ClOS B042343 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one CAS No. 157925-24-1

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

Cat. No.: B042343
CAS No.: 157925-24-1
M. Wt: 202.7 g/mol
InChI Key: BHDFZLRXPWTDAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one typically involves the reaction of 3-methylthiophene with butanone in the presence of a chlorinating agent. The reaction conditions often include:

    Reagents: 3-methylthiophene, butanone, chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)

    Solvents: Common solvents include dichloromethane or chloroform

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

    Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control

    Purification: Techniques such as distillation or recrystallization are employed to obtain high-purity products

    Quality Control: Analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to verify the compound’s purity and composition

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: Corresponding amines or thiols

Scientific Research Applications

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one has a wide range of applications in scientific research:

    Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Drug Discovery: Investigated for its potential pharmacological properties and as a building block for drug candidates

    Material Science: Utilized in the development of novel materials with specific properties

    Biological Studies: Explored for its interactions with biological systems and potential therapeutic effects

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions

Comparison with Similar Compounds

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one can be compared with other similar compounds, such as:

    4-Chloro-1-(2-thienyl)butan-1-one: Similar structure but with a different thiophene substitution pattern

    4-Chloro-1-(3-methylphenyl)butan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring

Uniqueness

    Structural Features: The presence of the 3-methylthiophene ring imparts unique electronic and steric properties

    Reactivity: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of the substituents

Properties

IUPAC Name

4-chloro-1-(3-methylthiophen-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-7-4-6-12-9(7)8(11)3-2-5-10/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDFZLRXPWTDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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